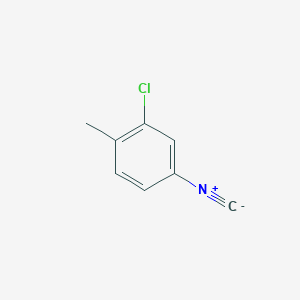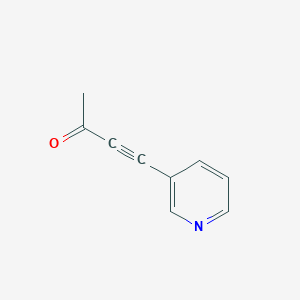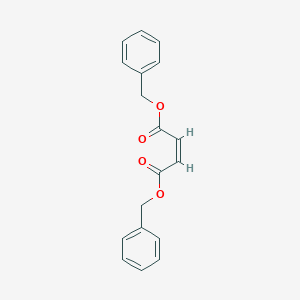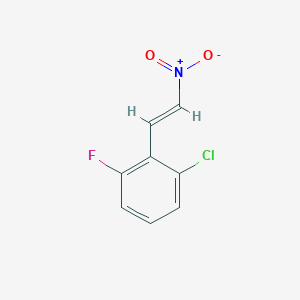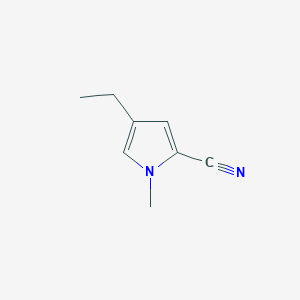
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)), also known as CCK-8, is a neuropeptide hormone that plays a crucial role in the regulation of digestion and appetite. It is synthesized and released by enteroendocrine cells in the small intestine and is also found in the brain and nervous system. CCK-8 has been the subject of extensive scientific research due to its potential therapeutic applications in various fields.
作用機序
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) exerts its effects by binding to specific receptors in the body, known as CCK receptors. There are two types of CCK receptors, CCK1 and CCK2, which are found in different tissues and have different functions. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) primarily binds to CCK1 receptors, which are found in the pancreas, gallbladder, and small intestine. Binding of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) to CCK1 receptors stimulates the release of digestive enzymes and bile acids, as well as the contraction of the gallbladder and relaxation of the sphincter of Oddi. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also binds to CCK2 receptors, which are found in the brain and nervous system, and may play a role in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has a variety of biochemical and physiological effects in the body. In addition to its effects on digestion and appetite, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to regulate the release of insulin and glucagon, as well as the absorption of nutrients in the small intestine. Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) also has effects on the cardiovascular system, including the regulation of blood pressure and heart rate. In the brain and nervous system, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety, stress, and mood.
実験室実験の利点と制限
One advantage of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its well-characterized mechanism of action and receptor binding profile. This allows for precise control over the effects of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) on different tissues and systems. However, one limitation of using Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in lab experiments is its relatively short half-life, which may require frequent administration of the peptide to maintain its effects.
将来の方向性
There are many potential future directions for research on Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)). One area of interest is the development of novel CCK receptor agonists and antagonists for the treatment of digestive disorders, anxiety disorders, and cancer. Another area of interest is the exploration of the role of Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) in the regulation of metabolism and energy balance, and its potential applications in the treatment of obesity and diabetes. Additionally, further research is needed to fully understand the complex interactions between Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) and other hormones and neuropeptides in the body.
合成法
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary blocking group. After the peptide chain is completed, the blocking groups are removed, and the peptide is purified using chromatography techniques.
科学的研究の応用
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been extensively studied for its potential therapeutic applications in various fields, including gastroenterology, neurology, and oncology. In gastroenterology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to stimulate the release of digestive enzymes and bile acids, making it a potential treatment for digestive disorders such as pancreatic insufficiency and gallbladder disease. In neurology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been implicated in the regulation of anxiety and stress, and may have potential applications in the treatment of anxiety disorders. In oncology, Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) has been shown to inhibit the growth of certain cancer cell lines, making it a potential anti-cancer agent.
特性
CAS番号 |
115136-01-1 |
|---|---|
製品名 |
Cholecystokinin (26-33), tyr-gly-(nle(28,31),4-No2-phe(33)) |
分子式 |
C62H77N13O21S |
分子量 |
1372.4 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H77N13O21S/c1-3-5-10-46(71-56(84)43(64)26-36-17-23-40(77)24-18-36)57(85)68-33-51(78)69-48(28-37-31-66-45-12-8-7-9-41(37)45)59(87)72-47(11-6-4-2)58(86)73-50(30-54(82)96-97(93,94)95)62(90)74(60(88)44(65)27-34-13-19-38(20-14-34)75(91)92)61(89)49(29-53(80)81)70-52(79)32-67-55(83)42(63)25-35-15-21-39(76)22-16-35/h7-9,12-24,31,42-44,46-50,66,76-77H,3-6,10-11,25-30,32-33,63-65H2,1-2H3,(H,67,83)(H,68,85)(H,69,78)(H,70,79)(H,71,84)(H,72,87)(H,73,86)(H,80,81)(H,93,94,95)/t42-,43+,44+,46+,47+,48+,49+,50+/m1/s1 |
InChIキー |
DHRNLWXNGMROCA-LFMQRFFJSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
正規SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)N(C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
その他のCAS番号 |
115136-01-1 |
同義語 |
CCK-TGNNO2P cholecystokinin (26-33), Tyr-Gly-(Nle(28,31),4-NO2-Phe(33)) cholecystokinin (26-33), tyrosyl-glycyl-(norleucyl(28,31))-para-NO2- Tyr-Gly-(28,31-Nle-33-p-NO2-Phe)-cholecystokinin (26-33) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)




![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)

